![molecular formula C18H10ClFN2S B2662047 (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile CAS No. 332175-35-6](/img/structure/B2662047.png)
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
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Description
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile, also known as 2-chloro-3-fluoro-1,3-thiazole-4-carboxamide, is a novel fluorinated thiazole compound that has been gaining attention in the scientific research community due to its potential applications in drug discovery and development. This compound has been studied for its ability to act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), as well as for its potential to modulate the activity of other important enzymes, such as phospholipase A2 (PLA2). In addition, this compound has demonstrated promising results as an anti-inflammatory and anti-cancer agent.
Scientific Research Applications
Structural Characterization
Compounds similar to (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile have been synthesized and structurally characterized, demonstrating their potential in material science and structural chemistry. For instance, isostructural thiazoles with chlorophenyl and fluorophenyl groups have been synthesized, revealing their crystalline structures and conformational properties through single-crystal diffraction studies. These compounds exhibit planarity with the exception of one fluorophenyl group, which is oriented roughly perpendicular to the rest of the molecule, indicating their potential application in the development of novel materials with specific electronic and optical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Corrosion Inhibition
Research has also focused on the application of thiazole derivatives, including those with chlorophenyl and fluorophenyl substituents, as corrosion inhibitors for metals. Quantum chemical and molecular dynamics simulation studies have been conducted to predict the corrosion inhibition performances of these compounds on iron surfaces. Theoretical data obtained from these studies have shown good agreement with experimental results, suggesting that these compounds can effectively inhibit corrosion, which is crucial for extending the lifespan of metal-based structures (Kaya et al., 2016).
Antimicrobial Properties
Furthermore, the antimicrobial activity of thiazole derivatives has been explored. Compounds with structural similarities to (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile have been evaluated for their antimicrobial efficacy. Studies have shown that these compounds exhibit antifungal and antibacterial effects, indicating their potential as leads for the development of new antimicrobial agents. Molecular docking studies have been utilized to understand the interactions between these compounds and various proteins, providing insights into their mechanism of action (Viji et al., 2020).
properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2S/c19-15-5-3-13(4-6-15)17-11-23-18(22-17)14(10-21)9-12-1-7-16(20)8-2-12/h1-9,11H/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUOFVCXGZTMII-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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